Schiarisanrin E

Structural chemistry Lignan classification Natural product reference standards

In anti-HBV screening programs, generic C18 Schisandra lignans cannot serve as negative controls due to their inherent antiviral activity. Schiarisanrin E is a structurally distinct C19 homolignan with demonstrated inactivity against HBsAg and HBeAg secretion in HepG2.2.15 cells, making it an essential negative control for distinguishing non-specific cytotoxicity from genuine antiviral activity. • Validated inactivity against HBsAg/HBeAg enables confident attribution of positive hits to active C18 lignans (e.g., gomisin B, G, K3) • Unique C19 skeleton allows HPLC/LC-MS differentiation of Schisandra chemotypes • Non-cytotoxic comparator for SAR studies contrasting with cytotoxic C19 homolog schiarisanrin C

Molecular Formula C27H30O8
Molecular Weight 482.5 g/mol
Cat. No. B12392032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchiarisanrin E
Molecular FormulaC27H30O8
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C
InChIInChI=1S/C27H30O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(30-5)23(31-6)25(28)27(16)11-32-24-20(27)17(21)10-19-22(24)34-12-33-19/h7,9-10,14-15,21H,8,11-12H2,1-6H3/b13-7-/t14-,15-,21+,27?/m0/s1
InChIKeyCGWKMZYZZCWGCK-QJVABPDRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Schiarisanrin E: Essential Procurement Information on a C19 Homolignan Reference Standard


Schiarisanrin E (CAS 697228-90-3; Molecular Weight 482.52) is a C19 homolignan [1] originally isolated from the Taiwanese medicinal plant *Schizandra arisanensis* and also identified in *Schisandra chinensis* . As a secondary metabolite within the dibenzocyclooctadiene lignan class, Schiarisanrin E is distinguished by its expanded C19 homolignan skeleton—a structural feature that differentiates it from the more common C18 lignans. This compound serves as a critical reference standard for chemical fingerprinting of *Schisandra* species and as a specific research tool for structure-activity relationship studies.

Why Schiarisanrin E Cannot Be Interchanged with Other Schisandra Lignans: Structural and Pharmacological Divergence


Procurement of a generic 'Schisandra lignan' is not scientifically justified when a specific bioactivity profile or structural benchmark is required. Schiarisanrin E is a C19 homolignan, whereas most commonly studied *Schisandra* constituents (e.g., schisandrin, gomisin B, gomisin G) are C18 dibenzocyclooctadiene lignans [1]. This fundamental skeletal difference results in distinct three-dimensional conformations and a divergent pharmacological signature. Critically, Schiarisanrin E lacks the anti-hepatitis B virus (HBV) activity that defines many C18 analogs, and it does not share the potent cytotoxicity of its C19 homolog, schiarisanrin C [2]. Substituting with a more abundant or less expensive C18 lignan would therefore invalidate assays requiring either a negative control for anti-HBV screening or a non-cytotoxic C19 reference material for analytical standardization.

Schiarisanrin E Differentiating Evidence: Quantitative Head-to-Head Comparisons with In-Class Analogs


Structural Class Differentiation: C19 Homolignan versus C18 Lignan Scaffolds

Schiarisanrin E is a C19 homolignan, defined by a core 5,4'-butano-2,4-cyclohexadienone-6-spiro-3'-(2',3'-dihydrobenzo[b]furan) skeleton [1]. This is in contrast to the C18 dibenzocyclooctadiene skeleton of the more abundant *Schisandra* lignans, such as gomisin B, gomisin G, and (+)-gomisin K3, which were co-isolated from *S. arisanensis* [2]. This difference is a discrete structural category, not a minor substitution variation, and underpins the divergent biological activities documented below.

Structural chemistry Lignan classification Natural product reference standards

Anti-Hepatitis B Activity: Inactive Schiarisanrin E vs. Active Gomisin B, G, and K3

In a direct anti-HBV assay using HepG2 cells transfected with HBV DNA, Schiarisanrin E showed no reported activity against HBsAg or HBeAg secretion [1]. In stark contrast, the co-isolated C18 lignans gomisin B, gomisin G, and (+)-gomisin K3 demonstrated moderate to strong inhibitory activity in the same assay system [1]. This difference is not a matter of potency but of the presence or absence of activity, establishing Schiarisanrin E as a definitive negative control in this specific pharmacological context.

Antiviral screening Hepatitis B virus Structure-activity relationship

Cytotoxicity Profile: Non-Cytotoxic Schiarisanrin E vs. Potent Cytotoxic Schiarisanrin C

While Schiarisanrin E is not reported to possess cytotoxic activity, its C19 homolignan analog Schiarisanrin C exhibits potent cytotoxicity against multiple human tumor cell lines [1]. Schiarisanrin C displays ED50 values of 0.36 μg/mL against KB epidermoid carcinoma, 7.1 μg/mL against COLO-205 colon carcinoma, 4.9 μg/mL against HEPA hepatoma, and 5.7 μg/mL against HELA cervix tumor cells [1]. Schiarisanrin E therefore represents a structurally related but biologically divergent comparator for dissecting the structural determinants of cytotoxicity within the C19 homolignan series.

Cytotoxicity screening Cancer cell lines C19 homolignan comparison

β-Cell Protective Activity: Inactive Schiarisanrin E vs. Active Schiarisanrin A and B

In a study evaluating the protective effects of *Schizandra arisanensis* constituents against cytokine-mediated β-cell death, schiarisanrin A and schiarisanrin B demonstrated significant, dose-dependent protective activity in BRIN-BD11 pancreatic β-cells [1]. Schiarisanrin A provided a dose-dependent protective effect starting at 5 μg/mL (P < 0.01) [1]. Schiarisanrin E (peak 3) was isolated and identified in the same study but was not reported to exhibit any protective bioactivity in this model [1]. This further reinforces the compound's role as a biologically inert comparator within this assay system.

Type 1 diabetes research Pancreatic β-cell protection Cytokine-induced cytotoxicity

High-Value Research Applications for Schiarisanrin E Based on Verified Differentiating Evidence


Anti-Hepatitis B Virus (HBV) Drug Discovery: A Definitive Negative Control

In anti-HBV screening programs using HepG2.2.15 cells or other HBV-transfected systems, Schiarisanrin E serves as an essential negative control compound. Its demonstrated inactivity against HBsAg and HBeAg secretion [1] provides a benchmark for distinguishing non-specific cytotoxicity from genuine antiviral activity. This allows researchers to confidently attribute positive hits in crude extracts or fractions to the presence of active C18 lignans like gomisin B, G, or K3, thereby increasing the efficiency of bioassay-guided fractionation.

Analytical Method Development: A C19 Homolignan Reference Standard for Chemotaxonomy

For quality control and phytochemical standardization of *Schisandra* species, Schiarisanrin E is a critical reference material. Its unique C19 homolignan skeleton [2] allows for the development of HPLC or LC-MS methods capable of differentiating chemotypes that are rich in C19 homolignans (e.g., *S. arisanensis*) from those dominated by C18 lignans (e.g., *S. chinensis*). Procurement of this compound enables the accurate identification and quantification of this specific marker in botanical raw materials and finished products.

Structure-Activity Relationship (SAR) Studies: A Non-Cytotoxic C19 Scaffold

Schiarisanrin E is an indispensable comparator in SAR studies aimed at understanding the structural basis for cytotoxicity within the C19 homolignan series. By contrasting the potent, broad-spectrum cytotoxicity of Schiarisanrin C (e.g., KB ED50 = 0.36 μg/mL) [2] with the complete lack of cytotoxicity observed for Schiarisanrin E, researchers can pinpoint the specific functional groups or stereochemical features responsible for the antitumor activity. This knowledge is essential for the rational design of novel cytotoxic agents.

Pancreatic β-Cell Research: A Structurally-Related Inactive Control

In studies examining the protective effects of natural products against cytokine-induced β-cell death (a model for type 1 diabetes), Schiarisanrin E provides a structurally similar but biologically inert control. Its lack of protective activity, in stark contrast to the robust effects of schiarisanrin A and B in BRIN-BD11 cells [1], allows for the validation of assay specificity and ensures that observed protection by other compounds is not due to non-specific artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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